Methyl N-{4-[(dimethylamino)sulfonyl]benzoyl}alaninate serves as a key intermediate in the synthesis of mozavaptan []. Mozavaptan is a nonpeptide, orally active vasopressin V2 receptor antagonist used to treat hyponatremia associated with heart failure [].
Route 2 (Improved):* Optimizations made to the synthesis of intermediate (8) include: * Increased yield of intermediate (3), γ-N-(2-methoxycarbonylphenyl)-N-(4-methylbenzenesulfonylamino) buterate, by 16% [] * Shortened reaction time for the synthesis of intermediate (6), 5-N-methylamino-1-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzazepine, by adding a catalytic amount of toluenesulfonic acid []. * Lowered reaction temperature for the synthesis of intermediate (7), 5-N,N-dimethylamino-1-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzazepine, resulting in a cleaner reaction with minimal byproducts []. * Final Step: Similar to Route 1, involving the reaction of the optimized intermediate (8) with intermediate (11) [].
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5